molecular formula C12H16O5 B8741302 2,3,4,5-Tetramethoxy-6-methylbenzaldehyde CAS No. 89048-25-9

2,3,4,5-Tetramethoxy-6-methylbenzaldehyde

Cat. No. B8741302
CAS RN: 89048-25-9
M. Wt: 240.25 g/mol
InChI Key: OUWUDTLJMYMXNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,5-Tetramethoxy-6-methylbenzaldehyde is a useful research compound. Its molecular formula is C12H16O5 and its molecular weight is 240.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3,4,5-Tetramethoxy-6-methylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4,5-Tetramethoxy-6-methylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

89048-25-9

Molecular Formula

C12H16O5

Molecular Weight

240.25 g/mol

IUPAC Name

2,3,4,5-tetramethoxy-6-methylbenzaldehyde

InChI

InChI=1S/C12H16O5/c1-7-8(6-13)10(15-3)12(17-5)11(16-4)9(7)14-2/h6H,1-5H3

InChI Key

OUWUDTLJMYMXNE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1OC)OC)OC)OC)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1,2,3,4-tetramethoxy-5-methylbenzene (34.3 g, 162 mmol) in trifluoroacetic acid (200 ml) was added hexamethylenetetramine (25.0 g, 178 mmol), and the solution was heated under reflux for 3 hours. The solvent was distilled off under reduced pressure. Water (200 ml) was added to the residue which was then heated under reflux for one hour, neutralized with 3N sodium hydroxide and extracted with ethyl acetate (200 ml×3), and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure. The residue was subjected to a silica gel column chromatography to give 34.9 g of the title compound.
Quantity
34.3 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Yield
90%

Synthesis routes and methods II

Procedure details

According to the procedure by Ohkawa et al.,15 6 (0.690 g, 3.25 mmol) was dissolved in CH2Cl2 (2.0 mL) in a flame-dried 25 mL round bottom flask and cooled to 0° C. α,α-dichloromethyl methyl ether (0.85 ml, 9.6 mmol) was then added at 0° C., followed by TiCl4 (1 M in CH2Cl2, 9.0 ml, 9.0 mmol) at 0° C. The reaction was warmed slowly to room temperature and stirred for 6 hours under argon. The reaction was then poured into chilled water and stirred for 10 minutes. The reaction was diluted with EtOAc, washed with brine, dried over MgSO4, filtered, and condensed. The crude oil was then purified by flash chromatography (1:49 EtOAc:hexanes if made via p-cresol; 3:17 EtOAc:hexanes if made via Wolffe-Kishner reduction) to provide 7 (0.696 g, 2.90 mmol, 89%) as a yellow oil.
Name
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
0.85 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
9 mL
Type
catalyst
Reaction Step Six
Name
Yield
89%

Synthesis routes and methods III

Procedure details

To a solution of 1,2,3,4-tetramethoxy-5-methylbenzene (20.0 g) in methylene chloride (100 ml) was dropwise added titanium tetrachloride (20.6 ml) with cooling with ice, followed by addition of 1,1-dichlorodimethylether (11.0 ml) with cooling with ice. The reaction mixture was allowed to warm to room temperature and further stirred for 8 hr. The reaction mixture was poured into ice-water, and extracted with diethyl ether. The organic layer was washed with water and saturated aqueous sodium chloride and dried. The solvent was removed in vacuo and the residue was purified by silica gel column chromatography (hexane to hexane:ethyl acetate=10:1) to give the entitled compound(21.5 g) as an oil.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
20.6 mL
Type
catalyst
Reaction Step Five

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